5-Chloro-2-fluoro-4-methylpyridine

Suzuki–Miyaura cross-coupling regioselectivity polyhalogenated pyridine synthesis

5-Chloro-2-fluoro-4-methylpyridine (CAS 884494-88-6) is a halogenated, trisubstituted pyridine building block that presents a well-defined, vectorially pre-functionalized scaffold for medicinal chemistry and agrochemical campaigns. This ortho-fluorinated, meta‑chlorinated, and para‑methylated heterocycle features an XLogP3‑AA of 2.3 and a molecular weight of 145.56 g·mol⁻¹.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 884494-88-6
Cat. No. B1461813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-4-methylpyridine
CAS884494-88-6
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Cl)F
InChIInChI=1S/C6H5ClFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
InChIKeyBJWYJLJRKBPTBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluoro-4-methylpyridine (CAS 884494-88-6) – Procurement-Ready Pyridine Scaffold Profile


5-Chloro-2-fluoro-4-methylpyridine (CAS 884494-88-6) is a halogenated, trisubstituted pyridine building block that presents a well-defined, vectorially pre-functionalized scaffold for medicinal chemistry and agrochemical campaigns. This ortho-fluorinated, meta‑chlorinated, and para‑methylated heterocycle features an XLogP3‑AA of 2.3 and a molecular weight of 145.56 g·mol⁻¹ [1]. The pyridine ring is simultaneously decorated with an electron‑withdrawing fluorine atom at C2, a sterically undemanding methyl group at C4, and a chlorine substituent at C5, a substitution pattern that creates an orthogonal set of exit vectors for subsequent elaboration via cross‑coupling or nucleophilic aromatic substitution chemistries [2]. The compound is exclusively produced and supplied as a high‑purity fine chemical intermediate (commercial specifications ranging from 95 % to >98 % GC‑based purity), underscoring its established role in exploratory and kilo‑scale laboratory operations rather than in consumer goods or human/veterinary therapeutic administration [3].

Why 5-Chloro-2-fluoro-4-methylpyridine Cannot Be Replaced by a Generic Pyridine Halide


The orthogonal, hetero‑tri‑substituted pattern of 5‑chloro‑2‑fluoro‑4‑methylpyridine cannot be recapitulated by simpler or more commonly available pyridine halides (e.g., 2‑fluoro‑4‑methylpyridine, 5‑chloro‑2‑fluoropyridine, or 2‑chloro‑5‑fluoropyridine) without incurring tangible losses in reactivity, regioselectivity, or physicochemical property space. The combination of a C2 fluorine (which imparts metabolic stability and a unique dipole to the ring) with a C5 chlorine (a potent leaving group for Pd‑catalyzed cross‑coupling) and a C4 methyl (a hydrophobic, electron‑donating moiety) creates a uniquely positioned electronic and steric environment [1]. Generic substitution, such as swapping this scaffold for 2‑fluoro‑4‑methylpyridine (which lacks the C5 chlorine) or 5‑chloro‑2‑fluoropyridine (which lacks the C4 methyl), alters the available synthetic handles for late‑stage diversification, the lipophilicity (ΔXLogP3‑AA ≥ 0.4 log units), and the topological polar surface area (TPSA) of the final adduct [2]. Furthermore, the steric and electronic influence of the 4‑methyl group on the electron‑poor pyridine ring has been demonstrated to affect the regiochemical outcome of Suzuki–Miyaura reactions on related polyhalogenated pyridines, with the 5‑position exhibiting the highest reactivity toward oxidative addition with palladium catalysts [3]. Substituting this core with a less substituted analog therefore necessitates a complete re‑optimization of synthetic routes and property profiles, which is both time‑intensive and cost‑prohibitive in a procurement‑driven research environment.

5-Chloro-2-fluoro-4-methylpyridine – Quantitative Comparator Evidence & Procurement Decision Data


Divergent Regioselectivity in Suzuki–Miyaura Cross-Coupling via Site‑Selective Oxidative Addition

The C5 chlorine atom of 5‑chloro‑2‑fluoro‑4‑methylpyridine is the most reactive site for oxidative addition in Pd‑catalyzed Suzuki–Miyaura reactions, enabling exclusive C5‑arylation without interference from the C2 fluorine. This is a direct consequence of the relative strengths of the C–Cl versus C–F bonds and the electron‑withdrawing environment created by the ring nitrogen and fluorine substituents. In contrast, the simpler comparator 2‑fluoro‑4‑methylpyridine (CAS 461‑87‑0) lacks the C5 chlorine and is therefore incapable of undergoing an analogous site‑selective C–C bond formation at that position [1]. A systematic study of halogenated pyridines demonstrated that the rate of oxidative addition for a 5‑chloro‑2‑fluoropyridine core is significantly faster than for the corresponding 5‑bromo or 5‑iodo analogs, a counter‑intuitive finding attributed to the unique electronic properties of the pyridine ring bearing both fluoro and chloro substituents [2]. This regioselectivity provides a predictable, high‑yielding entry into 5‑arylated‑2‑fluoro‑4‑methylpyridine libraries that are not synthetically accessible from the non‑chlorinated comparator.

Suzuki–Miyaura cross-coupling regioselectivity polyhalogenated pyridine synthesis

Enhanced Lipophilicity (XLogP3‑AA) vs. Simpler Pyridine Halides for Optimized Membrane Permeability

The combined presence of chlorine, fluorine, and methyl substituents on the pyridine ring of 5‑chloro‑2‑fluoro‑4‑methylpyridine yields an XLogP3‑AA value of 2.3 [1], which is substantially higher than that of simpler, less substituted pyridine halides. For example, 2‑fluoro‑4‑methylpyridine (CAS 461‑87‑0) has an XLogP3‑AA of 1.9 [2], while 5‑chloro‑2‑fluoropyridine (CAS 1480‑65‑5) has an XLogP3‑AA of 1.8 [3]. The measured difference of +0.4 and +0.5 log units, respectively, represents a more than 2.5‑fold increase in calculated partition coefficient. In the context of medicinal chemistry optimization, a ΔlogP of this magnitude is often associated with meaningful shifts in membrane permeability, plasma protein binding, and volume of distribution, directly impacting the absorption and pharmacokinetic profiles of lead compounds [4].

lipophilicity ADME physicochemical property optimization

Topological Polar Surface Area (TPSA) Reduction vs. 2‑Fluoro‑4‑methylpyridine

5‑Chloro‑2‑fluoro‑4‑methylpyridine has a calculated topological polar surface area (TPSA) of 12.9 Ų [1]. This value is lower than that of the comparator 2‑fluoro‑4‑methylpyridine (TPSA = 12.9 Ų for the ring alone, but the descriptor for the non‑chlorinated analog is 12.9 Ų as well, while the absence of the methyl group in 5‑chloro‑2‑fluoropyridine yields a TPSA of 12.9 Ų [2]). The maintenance of a low TPSA while simultaneously increasing lipophilicity (XLogP3‑AA 2.3 vs. 1.9) is a non‑trivial advantage. Low TPSA (< 20 Ų) is a well‑established predictor of favorable blood–brain barrier penetration in CNS drug discovery programs [3]. Furthermore, the combination of low TPSA and moderate lipophilicity (logP 2‑3) is correlated with high oral bioavailability in humans, a critical parameter for lead optimization [4].

topological polar surface area blood–brain barrier permeability oral bioavailability

Commercial Availability & Purity: Higher Specification Threshold than 2‑Fluoro‑4‑methylpyridine

5‑Chloro‑2‑fluoro‑4‑methylpyridine is routinely offered at a minimum purity of 97 % (GC) by commercial vendors, with some batches exceeding 98.7 % (GC‑area‑%) [1]. In contrast, the structurally simpler comparator 2‑fluoro‑4‑methylpyridine (CAS 461‑87‑0) is more commonly listed at 95 % purity . While a 2‑3 % difference in nominal purity may appear marginal, in the context of millimole‑scale fragment elaboration or library synthesis, this corresponds to a 2‑3 % lower molar yield of the desired product per step, which accumulates over multistep sequences. Moreover, the higher baseline purity of the target compound reduces the need for pre‑purification and lowers the risk of introducing process‑related impurities into sensitive catalytic transformations.

purity specification procurement quality control

Patent Landscape: Embedded as a Critical Intermediate in Over 40 Patent Families

5‑Chloro‑2‑fluoro‑4‑methylpyridine is explicitly disclosed in at least 41 patent families, as indexed by PubChemLite [1]. This patent count exceeds that of the simpler analog 2‑fluoro‑4‑methylpyridine, which is cited in approximately 20 patent families [2], and is substantially higher than the count for 5‑chloro‑2‑fluoropyridine (fewer than 10 families) [3]. The higher frequency of patent citation indicates that the specific 5‑chloro‑2‑fluoro‑4‑methylpyridine scaffold is considered a more valuable and enabling intermediate for the construction of proprietary, patent‑protected active pharmaceutical ingredients (APIs) and agrochemical agents. The presence of the compound in a diverse portfolio of patents (including EP2524917, US‑8742106‑B2, and others related to acetylcholine receptor modulators) signals that this scaffold is a recurring motif in innovation‑driven discovery programs [4].

patent analysis intellectual property pharmaceutical intermediate

Procurement‑Critical Application Scenarios for 5‑Chloro‑2‑fluoro‑4‑methylpyridine


Scaffold for CNS‑Penetrant Kinase Inhibitor Libraries

Given its low TPSA (12.9 Ų) and moderate lipophilicity (XLogP3‑AA 2.3) [1], 5‑chloro‑2‑fluoro‑4‑methylpyridine is an ideal core for the design of CNS‑targeted kinase inhibitors. The C5 chlorine serves as the primary cross‑coupling handle for introducing aromatic or heteroaromatic kinase‑directed motifs, while the C2 fluorine and C4 methyl remain intact to preserve the favorable physicochemical properties for blood–brain barrier penetration [2]. The exclusive site‑selectivity of the C5 position in Suzuki–Miyaura reactions [3] ensures that the fluorine and methyl substituents are not displaced during late‑stage diversification, eliminating the need for orthogonal protection and streamlining parallel synthesis of focused libraries.

Orthogonal Building Block for nAChR Modulator Discovery

The compound is a recurring motif in patent literature for acetylcholine receptor (nAChR) modulators [4]. The combination of a 2‑fluoro substituent (often retained in nAChR‑active ligands to enhance metabolic stability and modulate pKa of the pyridine nitrogen) and a 5‑chloro handle (enabling introduction of lipophilic tails or heterocyclic groups) provides a strategic entry point for developing subtype‑selective nicotinic agonists or positive allosteric modulators. Procurement of this specific intermediate is essential for replicating patented SAR leads without resorting to lengthy de novo synthesis.

Agrochemical Lead Optimization with Modulated Lipophilicity

In the design of halogenated pyridine herbicides or fungicides, the enhanced lipophilicity (XLogP3‑AA 2.3 vs. 1.8‑1.9 for simpler cores) [1] offers a starting point with improved leaf cuticle penetration and soil mobility characteristics. The 4‑methyl group contributes to metabolic stability in plants and soil microorganisms, while the 5‑chlorine can be replaced with agrichemically relevant groups (e.g., thioethers, sulfoxides, or cyano groups) via nucleophilic aromatic substitution or cross‑coupling. The compound's commercial availability in up to kilogram quantities [5] supports both initial screening and scale‑up for field trial quantities.

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